

Application Note: Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

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Compound of Interest

Compound Name: (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

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Abstract

This application note provides a detailed protocol for the synthesis of **(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate**, a valuable chiral building block in organic synthesis. The procedure involves the selective N-protection of (S)-2-amino-1-phenylethanol using di-tert-butyl dicarbonate (Boc₂O). This method is efficient and proceeds under mild conditions, making it suitable for various applications in pharmaceutical and chemical research.

Introduction

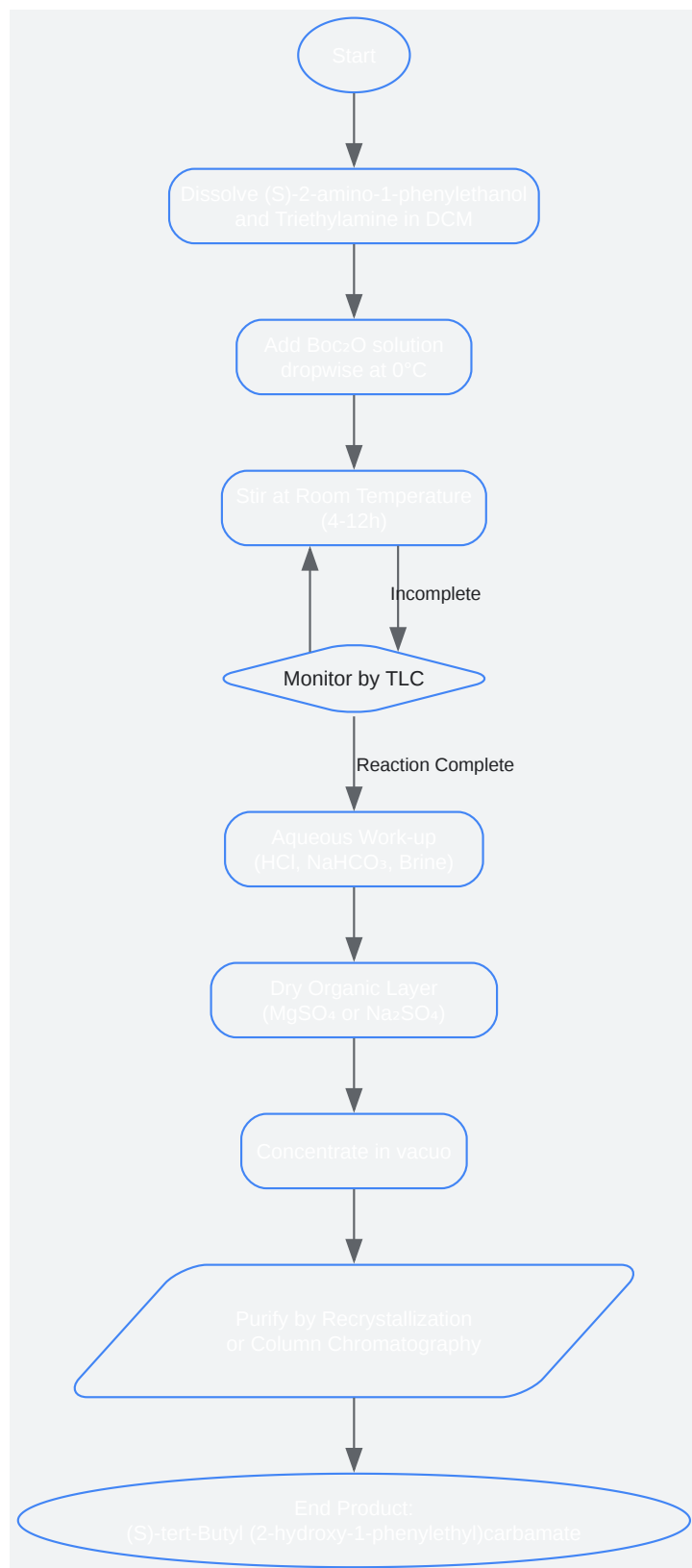
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. The target molecule, **(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate**, is a key intermediate in the synthesis of chiral ligands, catalysts, and pharmaceutical agents. The selective protection of the amino group in the presence of a hydroxyl group is achieved due to the higher nucleophilicity of the amine. This protocol outlines a straightforward and reliable method for this transformation.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the primary amine of (S)-2-amino-1-phenylethanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is

typically carried out in the presence of a mild base to neutralize the in situ generated carbonic acid.

Figure 1: Reaction scheme for the synthesis of **(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate**.



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